molecular formula C9H9FO B13428848 2-Fluoro-1-(m-tolyl)ethanone

2-Fluoro-1-(m-tolyl)ethanone

Cat. No.: B13428848
M. Wt: 152.16 g/mol
InChI Key: XITXATLXKCMILM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(m-tolyl)ethanone is an organic compound with the molecular formula C9H9FO. It is a fluorinated derivative of acetophenone, where the fluorine atom is attached to the alpha carbon of the ethanone group, and the methyl group is positioned meta to the ethanone group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(m-tolyl)ethanone can be achieved through several methods. One common approach involves the fluorination of 1-(m-tolyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.

Another method involves the use of a Grignard reagent, where 2-fluoro-1-(m-tolyl)ethanol is first synthesized and then oxidized to the corresponding ethanone using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The choice of fluorinating agent and reaction conditions is optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(m-tolyl)ethanone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The fluorine and methyl groups on the benzene ring influence the reactivity and regioselectivity of EAS reactions. Common reactions include nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alkoxides.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nitration: Formation of 2-fluoro-1-(m-tolyl)-4-nitroethanone.

    Sulfonation: Formation of 2-fluoro-1-(m-tolyl)-4-sulfonic acid ethanone.

    Reduction: Formation of 2-fluoro-1-(m-tolyl)ethanol.

Scientific Research Applications

2-Fluoro-1-(m-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(m-tolyl)ethanone in various reactions involves the interaction of its functional groups with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing fluorine atom and the electron-donating methyl group influence the reactivity and regioselectivity of the benzene ring. The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.

Comparison with Similar Compounds

2-Fluoro-1-(m-tolyl)ethanone can be compared with other similar compounds such as:

    2-Fluoroacetophenone: Lacks the methyl group on the benzene ring, resulting in different reactivity and selectivity in chemical reactions.

    1-(m-Tolyl)ethanone: Lacks the fluorine atom, which affects its chemical properties and reactivity.

    2,2,2-Trifluoro-1-(m-tolyl)ethanone: Contains three fluorine atoms on the ethanone group, leading to significantly different chemical behavior and applications.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-fluoro-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H9FO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

XITXATLXKCMILM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CF

Origin of Product

United States

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